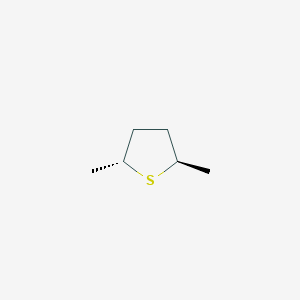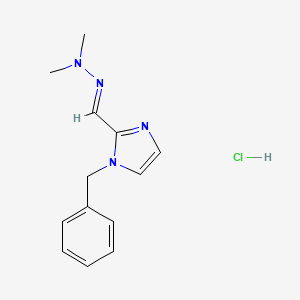
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(フェニルメチル)-1H-イミダゾール-2-カルボキシアルデヒドジメチルヒドラゾンモノハイドロクロリドは、イミダゾール誘導体のクラスに属する複雑な有機化合物です。イミダゾールは、2つの窒素原子を含む五員環状複素環です。
準備方法
合成経路と反応条件
1-(フェニルメチル)-1H-イミダゾール-2-カルボキシアルデヒドジメチルヒドラゾンモノハイドロクロリドの合成は、通常、1-(フェニルメチル)-1H-イミダゾール-2-カルボキシアルデヒドとジメチルヒドラジンを塩酸の存在下で反応させることにより行われます。反応は、目的の生成物が生成されるように、制御された条件下で行われます。反応は、次のように表すことができます。
1-(フェニルメチル)-1H-イミダゾール-2-カルボキシアルデヒド+ジメチルヒドラジン→1-(フェニルメチル)-1H-イミダゾール-2-カルボキシアルデヒドジメチルヒドラゾン+HCl
工業生産方法
この化合物の工業生産は、同様の反応条件を使用しますが、より高い収率と純度のために最適化された、大規模合成を伴う場合があります。連続フロー反応器や高度な精製技術の使用は、生産プロセスの効率を高めることができます。
化学反応の分析
反応の種類
1-(フェニルメチル)-1H-イミダゾール-2-カルボキシアルデヒドジメチルヒドラゾンモノハイドロクロリドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、この化合物をその還元形に変換することができます。
置換: この化合物は、ある官能基が別の官能基で置換される置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: 置換反応には、ハロゲン(Cl₂、Br₂)や求核剤(NH₃、OH⁻)などの試薬が含まれる場合があります。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元は化合物の還元形を生成する可能性があります。
科学研究への応用
1-(フェニルメチル)-1H-イミダゾール-2-カルボキシアルデヒドジメチルヒドラゾンモノハイドロクロリドは、いくつかの科学研究に応用されています。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: さまざまな疾患の治療における治療の可能性が探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(フェニルメチル)-1H-イミダゾール-2-カルボキシアルデヒドジメチルヒドラゾンモノハイドロクロリドの作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
1-(フェニルメチル)-1H-イミダゾール: 類似の構造的特徴を持つ関連する化合物。
ジメチルヒドラジン: 類似の官能基を持つ化合物。
独自性
1-(フェニルメチル)-1H-イミダゾール-2-カルボキシアルデヒドジメチルヒドラゾンモノハイドロクロリドは、官能基の特定の組み合わせと、さまざまな分野における潜在的な用途により、独特の化合物です。さまざまな化学反応を起こす能力と、潜在的な生物活性は、研究と産業用途にとって貴重な化合物です。
類似化合物との比較
Similar Compounds
1-(Phenylmethyl)-1H-imidazole: A related compound with similar structural features.
Dimethylhydrazine: A compound with similar functional groups.
Uniqueness
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
134221-12-8 |
|---|---|
分子式 |
C13H17ClN4 |
分子量 |
264.75 g/mol |
IUPAC名 |
N-[(E)-(1-benzylimidazol-2-yl)methylideneamino]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H16N4.ClH/c1-16(2)15-10-13-14-8-9-17(13)11-12-6-4-3-5-7-12;/h3-10H,11H2,1-2H3;1H/b15-10+; |
InChIキー |
MBGXCZZXYVWPLD-GYVLLFFHSA-N |
異性体SMILES |
CN(C)/N=C/C1=NC=CN1CC2=CC=CC=C2.Cl |
正規SMILES |
CN(C)N=CC1=NC=CN1CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


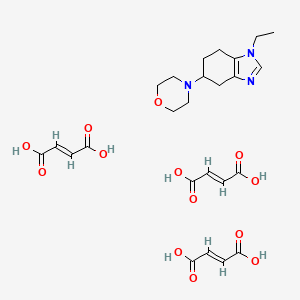

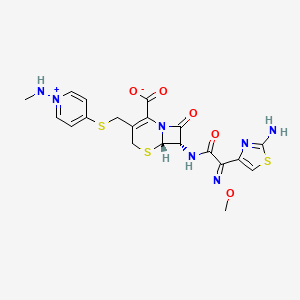

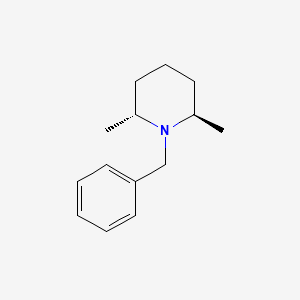
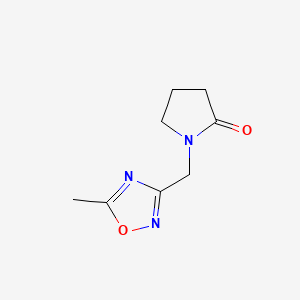
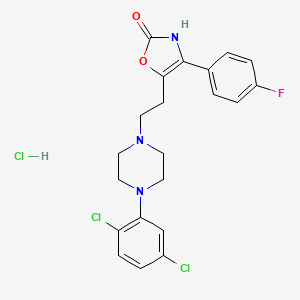

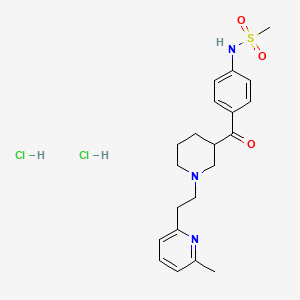
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)

![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)

